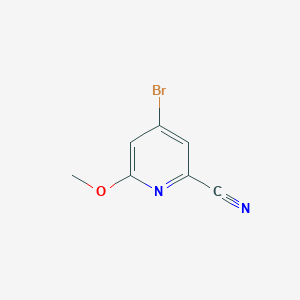

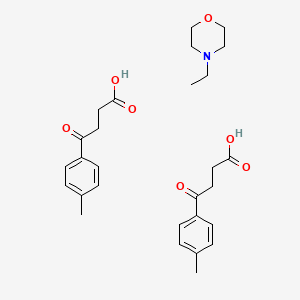

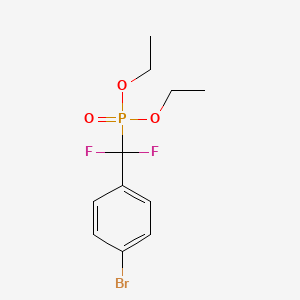

![molecular formula C39H24N4 B3177510 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 1800552-46-8](/img/structure/B3177510.png)

4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))

Übersicht

Beschreibung

4’,4’‘’,4’‘’‘’-Nitrilotris([1,1’-biphenyl]-4-carbonitrile) is a chemical compound with a tripodal structure . It serves as a precursor for the synthesis of tripodal salicylaldehydes with a triphenylamine core. These multipodal salicylaldehydes find applications in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other materials due to their unique properties .

2.

Synthesis Analysis

The compound is synthesized via a Suzuki coupling reaction between tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde . The reaction yields 4’,4’‘’,4’‘’‘’-nitrilotris([1,1’-biphenyl]-4-carbonitrile) as the direct precursor for the desired tripodal salicylaldehyde. The presence of a triphenylamine core in this scaffold makes it interesting for energy storage and other electrochemical applications .

3.

Molecular Structure Analysis

The compound’s molecular structure consists of a triphenylamine core with three aldehyde functional groups. The triangular arrangement of these functional groups contributes to its unique properties. Confirmatory techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) have been employed to characterize the product . The 1H-NMR and 13C-NMR data are as follows:

- 13C-NMR (101 MHz, CDCl3): δ, ppm: 189.9 (CHO), 161.2 (Ar), 146.9 (Ar), 134.2 (Ar), 134.0 (Ar), 133.4 (Ar), 127.7 (Ar), 126.5 (Ar), 125.1 (Ar), 124.6 (Ar), 112.3 (Ar), 56.0 (CH3O) .

6.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs)

4′,4′′′,4′′′′′-Nitrilotris: serves as a precursor for tripodal salicylaldehyde with a triphenylamine core. Researchers have utilized it in the construction of metal-organic frameworks (MOFs) . These porous materials exhibit fascinating properties due to their tunable structures and high surface areas. MOFs find applications in gas storage, separation, and catalysis .

Covalent Organic Frameworks (COFs)

In addition to MOFs, 4′,4′′′,4′′′′′-Nitrilotris contributes to the synthesis of covalent organic frameworks (COFs) . COFs are crystalline materials formed by linking organic building blocks through covalent bonds. They possess intriguing properties such as high porosity, chemical stability, and tailored functionalities. Researchers have explored COFs for gas adsorption, drug delivery, and sensing applications .

Luminescent Properties

Multipodal salicylaldehydes, including 4′,4′′′,4′′′′′-Nitrilotris , exhibit luminescent properties. Specifically, they display aggregation-induced luminescence , making them valuable for applications in optoelectronics, sensors, and imaging .

Liquid Crystalline Behavior

These compounds also demonstrate liquid crystalline behavior . Liquid crystals have applications in displays (such as LCDs), optical devices, and smart materials. The unique alignment of molecules in liquid crystals allows for precise control of light polarization and transmission .

Energy Storage

Due to its inherent redox center (attributed to the triphenylamine core), 4′,4′′′,4′′′′′-Nitrilotris may find use in energy storage systems. Researchers investigate its electrochemical properties for potential applications in batteries, supercapacitors, and other energy-related devices .

Multinuclear Complexes

Multipodal salicylaldehydes with three or more salicylic fragments can form multinuclear complexes . These complexes have applications in catalysis, molecular recognition, and materials science. While specific examples related to 4′,4′′′,4′′′′′-Nitrilotris are not mentioned, the compound’s structure suggests potential in this area .

Wirkmechanismus

Target of Action

It is known that this compound serves as a precursor for the tripodal salicylaldehyde with a triphenylamine core . This suggests that it may interact with targets that have affinity for salicylaldehydes or triphenylamines.

Mode of Action

It is known that this compound can be used to construct multinuclear complexes and metal and covalent organic frameworks . This suggests that it may interact with its targets to form complex structures.

Biochemical Pathways

It is known that this compound can be used to construct metal-organic frameworks (mofs) that have high deliverable ch4 capacity . This suggests that it may play a role in pathways related to methane storage or other gas storage and separation processes .

Pharmacokinetics

Given its use in the construction of mofs, it is likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the nature of the mof it is incorporated into .

Result of Action

It is known that this compound can be used to construct mofs that have high deliverable ch4 capacity . This suggests that it may have effects related to gas storage and separation .

Action Environment

It is known that the deliverable ch4 capacity of the mofs it is used to construct can be influenced by factors such as temperature and pressure .

Eigenschaften

IUPAC Name |

4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTLXVUSHIRJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

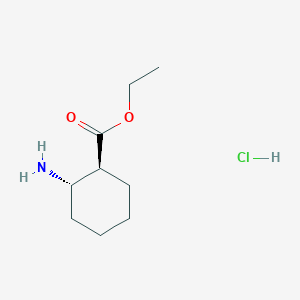

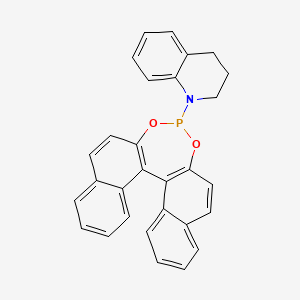

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)

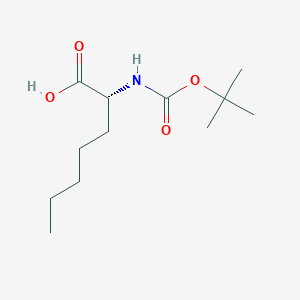

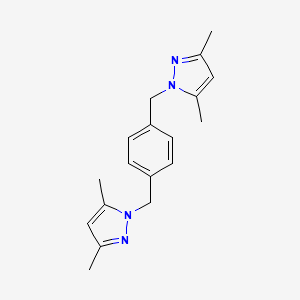

![(4S)-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B3177447.png)

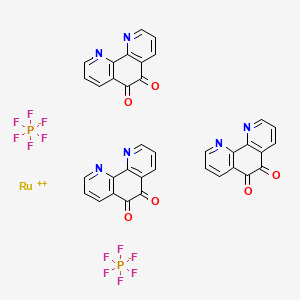

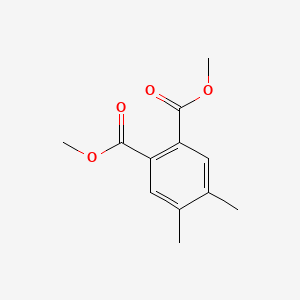

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-ol))](/img/structure/B3177465.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)